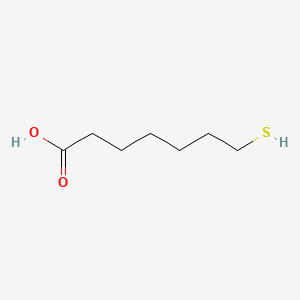

7-Mercaptoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-sulfanylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJTUYPIWZAMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199973 | |

| Record name | 7-Mercaptoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52000-32-5 | |

| Record name | 7-Mercaptoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52000-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Mercaptoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052000325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Mercaptoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-sulfanylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Mercaptoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for 7-Mercaptoheptanoic acid, a crucial bifunctional molecule widely utilized in biomedical research, nanotechnology, and drug development. Its terminal thiol and carboxylic acid groups make it an ideal linker for the functionalization of surfaces, nanoparticles, and biomolecules. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂S |

| Molecular Weight | 162.25 g/mol |

| Boiling Point | 128-132 °C at 2 Torr[1] |

| CAS Number | 52000-32-5[1] |

Synthetic Routes

The most common and well-established method for the synthesis of this compound involves a two-step procedure starting from 7-bromoheptanoic acid. An alternative, though less detailed in the literature, is the synthesis from ε-caprolactone.

Route 1: From 7-Bromoheptanoic Acid

This synthesis proceeds via two key steps: the formation of an S-substituted isothiouronium salt and its subsequent hydrolysis.

Overall Reaction:

Caption: Synthesis of this compound from 7-Bromoheptanoic acid.

Experimental Protocols

Step 1: Synthesis of S-(6-Carboxyhexyl)isothiouronium Bromide

This initial step involves the nucleophilic substitution of the bromide in 7-bromoheptanoic acid by the sulfur atom of thiourea.

-

Reactants:

-

7-Bromoheptanoic acid

-

Thiourea

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve 7-bromoheptanoic acid and a molar equivalent of thiourea in ethanol.

-

Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the isothiouronium salt.

-

Collect the white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Hydrolysis to this compound

The isothiouronium salt is then hydrolyzed under basic conditions to yield the final product.

-

Reactants:

-

S-(6-Carboxyhexyl)isothiouronium bromide

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) for acidification

-

-

Procedure:

-

Suspend the S-(6-Carboxyhexyl)isothiouronium bromide in an aqueous solution of sodium hydroxide.

-

Reflux the mixture until the hydrolysis is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Quantitative Data

| Parameter | Value/Range |

| Typical Overall Yield | 70-85% |

| Purity (Post-distillation) | >98% |

Route 2: From ε-Caprolactone (Conceptual)

While less commonly detailed, a potential synthetic route involves the ring-opening of ε-caprolactone with a thiolating agent.

Caption: Conceptual synthesis of this compound from ε-caprolactone.

Detailed, peer-reviewed protocols for this specific conversion are not as readily available as the route from 7-bromoheptanoic acid. The reaction would likely require a catalyst and specific conditions to achieve ring opening and subsequent thiol addition.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5 | br s | 1H, -COOH | |

| 2.53 | q | 2H, -CH₂-SH | |

| 2.35 | t | 2H, -CH₂-COOH | |

| 1.55-1.70 | m | 4H, -CH₂-CH₂-SH, -CH₂-CH₂-COOH | |

| 1.30-1.45 | m | 4H, internal -CH₂- | |

| 1.33 | t | 1H, -SH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | -COOH | |

| ~34.0 | -CH₂-COOH | |

| ~33.8 | -CH₂-SH | |

| ~28.5 | Alkyl Chain | |

| ~28.0 | Alkyl Chain | |

| ~24.6 | Alkyl Chain | |

| ~24.4 | Alkyl Chain |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

| Ion | Calculated m/z |

| [M-H]⁻ | 161.06 |

| [M+H]⁺ | 163.08 |

| [M+Na]⁺ | 185.06 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound from 7-bromoheptanoic acid.

Caption: Laboratory workflow for the synthesis of this compound.

References

7-Mercaptoheptanoic Acid: A Comprehensive Technical Guide

CAS Number: 52000-32-5[1][2][3]

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and applications of 7-Mercaptoheptanoic acid.

Core Properties and Data

This compound is a bifunctional molecule containing both a terminal thiol group and a carboxylic acid group.[1] This unique structure allows it to be a versatile tool in various scientific fields, particularly in the development of biosensors and for surface functionalization.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 52000-32-5 | [1][2][3] |

| Molecular Formula | C7H14O2S | [1][2][3] |

| Molecular Weight | 162.25 g/mol | [1][2] |

| Boiling Point | 287.3°C at 760 mmHg | [2] |

| Density | 1.062 g/cm³ | [2] |

| Flash Point | 127.6°C | [2] |

| pKa (Predicted) | 4.77 ± 0.10 | [2] |

| Vapor Pressure | 0.000637 mmHg at 25°C | [2] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the use of a halo-substituted heptanoate and a thiol source, such as thiourea.[1] This is followed by a hydrolysis step to yield the final product.

Materials:

-

Ethyl 7-bromoheptanoate (or other halo-substituted heptanoate)

-

Thiourea

-

Potassium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Thiourea Alkylation: Dissolve ethyl 7-bromoheptanoate and thiourea in ethanol. The mixture is then heated to reflux for several hours. This reaction forms an isothiouronium salt intermediate.

-

Hydrolysis: After the initial reaction is complete, a solution of potassium hydroxide in water is added to the mixture. The solution is then heated to reflux again to hydrolyze the intermediate. This step cleaves the C-S bond of the isothiouronium group, liberating the free thiol.[1]

-

Acidification: Once the hydrolysis is complete, the reaction mixture is cooled. The solution is then acidified by the dropwise addition of hydrochloric acid. This step protonates the carboxylate and thiol groups, leading to the precipitation of this compound.

-

Purification: The crude product can be purified by recrystallization or chromatography to obtain a high-purity final product.

Biosynthetic Pathway and Experimental Workflow

In certain methanogenic archaea, this compound is synthesized as a precursor to Coenzyme B.[1] The biosynthesis begins with α-ketosuberate and proceeds through a series of enzymatic steps.

Caption: Biosynthesis of this compound in methanogenic archaea.

References

structure of 7-Mercaptoheptanoic acid

An In-depth Technical Guide to 7-Mercaptoheptanoic Acid

Introduction

This compound (7-MHA) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid group at one end and a thiol (mercaptan) group at the other. This unique structure allows it to serve as a versatile molecular linker, finding significant applications in materials science, nanotechnology, and biochemistry. Its thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, making it a fundamental component in the formation of self-assembled monolayers (SAMs). The terminal carboxylic acid group provides a convenient point for further chemical modification, enabling the covalent attachment of proteins, peptides, and other biomolecules.

In the realm of biochemistry, 7-MHA is a crucial component of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), an essential cofactor in the metabolic pathways of methanogenic archaea.[1] This guide provides a detailed overview of the structure, properties, and common experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound's structure is defined by a C7 backbone, a terminal thiol (-SH) group, and a terminal carboxylic acid (-COOH) group.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 52000-32-5[1][2] |

| Molecular Formula | C₇H₁₄O₂S[2] |

| Molecular Weight | 162.25 g/mol [1] |

| Canonical SMILES | C(CCCS)CCC(=O)O[2] |

| InChI | InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) |

| InChIKey | AZJTUYPIWZAMTM-UHFFFAOYSA-N[1] |

Physicochemical Properties The following table summarizes key physicochemical properties of 7-MHA. Note that some of these values are predicted through computational models.

| Property | Value |

| Density | 1.062 g/cm³[2] |

| Boiling Point | 287.3 °C at 760 mmHg[2] |

| Flash Point | 127.6 °C[2] |

| pKa (Predicted) | 4.77 ± 0.10[2] |

| XLogP3 (Predicted) | 0.5[2] |

| Hydrogen Bond Donors | 2[2] |

| Hydrogen Bond Acceptors | 3[2] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The proton of the thiol group typically appears as a triplet around 2.5 ppm, while the carboxylic acid proton is a broad singlet that can vary in its chemical shift.[1] The carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.[1]

Table 2.1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| HOOC- | 10.0 - 12.0 | broad singlet |

| -CH₂-COOH | 2.2 - 2.4 | triplet |

| HS-CH₂- | 2.4 - 2.6 | quartet |

| -CH₂-CH₂-S- | 1.5 - 1.7 | multiplet |

| -CH₂- (internal) | 1.2 - 1.5 | multiplet |

| HS- | 1.3 - 1.6 | triplet |

Table 2.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 175 - 185 |

| -C H₂-COOH | 30 - 40 |

| HS-C H₂- | 20 - 30 |

| -C H₂- (internal) | 25 - 35 |

2.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by the distinct vibrations of the carboxylic acid and thiol functional groups. A strong, broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1]

Table 2.3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| 2940 - 2850 | C-H stretch | Alkane Chain |

| 2600 - 2550 | S-H stretch (weak) | Thiol |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1470 - 1430 | C-H bend | Alkane Chain |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 960 - 900 | O-H bend (broad) | Carboxylic Acid |

2.3. Mass Spectrometry (MS) The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 162. The fragmentation of short-chain carboxylic acids often involves the loss of OH (M-17) and COOH (M-45) groups.[3]

Table 2.4: Predicted ESI-MS Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 163.07874 |

| [M+Na]⁺ | 185.06068 |

| [M-H]⁻ | 161.06418 |

Experimental Protocols

3.1. Synthesis of this compound A common laboratory synthesis involves the conversion of a halo-acid. The following is a representative protocol based on the reaction of 7-bromoheptanoic acid with thiourea.

Methodology:

-

Thiouronium Salt Formation: 7-bromoheptanoic acid and thiourea are dissolved in ethanol and heated to reflux for several hours. This reaction forms the S-(6-carboxyhexyl)isothiouronium bromide intermediate.

-

Hydrolysis: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is then heated to reflux again to hydrolyze the isothiouronium salt.

-

Purification: After cooling, the solution is acidified with hydrochloric acid (HCl) to a low pH. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

3.2. Formation of Self-Assembled Monolayers (SAMs) on Gold The thiol group of 7-MHA spontaneously forms a covalent sulfur-gold bond, leading to a well-ordered monolayer on the surface.

Methodology:

-

Substrate Preparation: A gold substrate (e.g., gold-coated silicon wafer or glass slide) is thoroughly cleaned to remove organic contaminants. This can be achieved by immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treatment with UV/Ozone. The cleaned substrate is then rinsed with deionized water and ethanol and dried.

-

SAM Formation: The clean gold substrate is immersed in a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent like ethanol. The immersion is carried out for a period of 12 to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dried under a stream of inert gas (e.g., nitrogen).

Biological Significance: Role in Coenzyme B Biosynthesis

This compound is the direct precursor to the 7-mercaptoheptanoyl moiety of Coenzyme B (HS-HTP), a cofactor essential for methane metabolism in methanogenic archaea. The biosynthesis pathway involves the coupling of 7-MHA with threonine, followed by phosphorylation.

This pathway highlights the fundamental role of 7-MHA in microbial metabolism, specifically in the terminal step of methane formation where Coenzyme B acts as an electron donor.

Applications in Research and Development

The dual functionality of 7-MHA makes it a valuable tool for surface functionalization and bioconjugation.

-

Biosensors: SAMs of 7-MHA on gold electrodes create a surface that can be used to immobilize enzymes, antibodies, or other proteins. The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on biomolecules.

-

Nanoparticle Functionalization: 7-MHA is used to stabilize and functionalize gold nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, while the carboxylic acid provides aqueous solubility and a handle for further conjugation.

-

Drug Delivery: Functionalized nanoparticles and surfaces using 7-MHA can be explored for targeted drug delivery applications, where the carboxylic acid is used to attach targeting ligands or therapeutic agents.

-

Study of Interfacial Phenomena: The well-defined nature of 7-MHA SAMs provides an ideal model system for studying protein-surface interactions, electron transfer, and corrosion inhibition at the molecular level.

References

Solubility of 7-Mercaptoheptanoic Acid in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility Profile

7-Mercaptoheptanoic acid is a bifunctional molecule containing both a carboxylic acid and a thiol group. These functional groups, along with its alkyl chain, dictate its solubility characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, while the thiol group is less polar but still contributes to the molecule's overall polarity.

The principle of "like dissolves like" suggests that this compound should be soluble in polar protic solvents such as ethanol. Ethanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the carboxylic acid and thiol groups of this compound. The presence of a seven-carbon alkyl chain introduces a nonpolar character to the molecule, which might slightly reduce its solubility in highly polar solvents compared to shorter-chain mercaptocarboxylic acids. However, for a solvent like ethanol, which has a significant nonpolar ethyl component, this is less likely to be a limiting factor.

Based on the established solubility of its structural analog, heptanoic acid, in ethanol, it is predicted that this compound is also soluble in ethanol. Heptanoic acid, which lacks the thiol group, is documented as being soluble in ethanol[1]. The addition of a thiol group, which can also participate in hydrogen bonding, is not expected to drastically decrease its solubility in ethanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂S | [2][3] |

| Molecular Weight | 162.25 g/mol | [2] |

| Boiling Point | 128-132 °C at 2 Torr | [4] |

| pKa | 4.77 ± 0.10 (Predicted) | [2] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Experimental Protocol: Determination of Solubility

While specific experimental data for the solubility of this compound in ethanol is not published, a standard laboratory protocol can be employed to determine this value quantitatively. The following is a general method for determining solubility via the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in absolute ethanol at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Absolute ethanol (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a titration setup.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of ethanol in several sealed flasks. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from each flask. Accurately dilute the aliquot with a known volume of ethanol to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method such as HPLC or titration.

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L, taking into account the dilution factor. The results from multiple flasks should be averaged to ensure reproducibility.

Logical Workflow for Assessing Ethanol as a Solvent System

The decision to use ethanol as a solvent for this compound in a research or development setting can be guided by a logical workflow that considers its molecular properties.

References

An In-depth Technical Guide to the Shelf Life and Storage of 7-Mercaptoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the shelf life, storage, and stability of 7-Mercaptoheptanoic acid. Understanding these parameters is essential for ensuring the integrity and reliability of this reagent in research and development applications, particularly in fields such as surface functionalization, nanoparticle synthesis, and bioconjugation.

Summary of Key Stability Information

This compound is a bifunctional molecule containing both a thiol and a carboxylic acid group, making it susceptible to specific degradation pathways. Proper storage is paramount to maintain its chemical purity and functionality.

Table 1: Recommended Storage Conditions and Expected Shelf Life

| Parameter | Recommendation | Rationale | Expected Shelf Life (Unopened) |

| Temperature | 2-8°C (short-term) or -20°C (long-term)[1][2] | Minimizes oxidation and other degradation reactions. | Not explicitly defined, but stable under recommended conditions.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | Prevents oxidation of the thiol group. | > 2 years (estimated based on general chemical stability principles) |

| Light | Store in a dark container. | Protects against light-induced degradation. | As above |

| Moisture | Store in a dry, well-ventilated place.[1][2][3] | Prevents hydrolysis and potential microbial growth. | As above |

Primary Degradation Pathway: Oxidation

The principal degradation route for this compound is the oxidation of its thiol (-SH) group. This process is primarily mediated by atmospheric oxygen and can be accelerated by factors such as elevated temperature, light exposure, and the presence of metal ions.

The initial and most significant degradation product is the corresponding disulfide, 7,7'-dithiodiheptanoic acid.

References

The Crucial Role of 7-Mercaptoheptanoic Acid in Coenzyme B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate, is a vital cofactor in the metabolic pathways of methanogenic archaea.[1] Its unique chemical structure, featuring a terminal thiol group on a seven-carbon chain linked to a phosphothreonine moiety, underpins its essential role in the terminal step of methanogenesis. This in-depth technical guide elucidates the multifaceted role of the 7-mercaptoheptanoic acid (7-MHA) component of coenzyme B, detailing its biosynthesis, its function in enzymatic reactions, and the experimental methodologies used to study this fascinating molecule.

The Central Role of this compound in Methanogenesis

The thiol group of the this compound moiety is the reactive center of coenzyme B. It participates in a critical redox reaction with methyl-coenzyme M (CH₃-S-CoM) catalyzed by the enzyme methyl-coenzyme M reductase (MCR). In this reaction, the thiol group of CoB donates a hydride to the methyl group of methyl-coenzyme M, leading to the formation of methane (CH₄) and a heterodisulfide bond between coenzyme B and coenzyme M (CoM-S-S-CoB).

This terminal step is the primary source of biological methane and is a cornerstone of the energy metabolism of methanogens. The efficiency and specificity of this reaction are highly dependent on the precise structure of the this compound chain.

Biosynthesis of this compound and Coenzyme B

The biosynthesis of the this compound component of coenzyme B is a complex metabolic pathway that originates from central carbon metabolism. The pathway commences with the condensation of α-ketoglutarate and acetyl-CoA and proceeds through a series of enzymatic steps to generate the seven-carbon backbone.

Key Biosynthetic Steps:

-

Chain Elongation: A series of chain elongation reactions, analogous to the Krebs cycle, extends the carbon chain.

-

Formation of α-Ketosuberate: These elongation steps culminate in the formation of α-ketosuberate, a key seven-carbon intermediate.

-

Decarboxylation and Sulfuration: α-Ketosuberate undergoes decarboxylation and a subsequent sulfuration step to yield this compound. The exact mechanism and the enzymes involved in the sulfuration step are still under active investigation, but it is proposed to involve a sulfurtransferase.

-

Coupling with L-Threonine: this compound is then activated and coupled to the amino group of L-threonine.

-

Phosphorylation: Finally, the hydroxyl group of the threonine moiety is phosphorylated to produce the active coenzyme B.

The intricate biosynthetic pathway highlights the metabolic investment required to produce this specialized cofactor.

Quantitative Data

Understanding the kinetics of the enzymes involved in coenzyme B metabolism is crucial for a complete picture of its function. The following table summarizes the known kinetic parameters for methyl-coenzyme M reductase.

| Enzyme | Substrate | Km | Vmax | kcat | Source |

| Methyl-coenzyme M reductase (from Methanosarcina thermophila) | 2-(methylthio)ethanesulfonate (Methyl-CoM) | 3.3 mM | - | - | [1] |

| 7-mercaptoheptanoylthreonine phosphate (Coenzyme B) | 59 µM | - | - | [1] |

Data for the kinetic parameters of the biosynthetic enzymes leading to this compound are currently limited in the scientific literature.

Experimental Protocols

A detailed understanding of the role of this compound in coenzyme B has been made possible through a variety of experimental techniques.

Protocol 1: Methyl-Coenzyme M Reductase Activity Assay

This protocol is used to determine the activity of MCR by measuring the formation of methane.

Materials:

-

Purified methyl-coenzyme M reductase

-

Methyl-coenzyme M (CH₃-S-CoM)

-

Coenzyme B (7-mercaptoheptanoylthreoninephosphate)

-

Titanium(III) citrate (as a reducing agent)

-

Assay buffer (e.g., MOPS or Tris-HCl, pH 7.2-7.6)

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Prepare the anaerobic assay mixture in a gas-tight vial by adding the buffer, reducing agent, methyl-coenzyme M, and coenzyme B.[2]

-

Seal the vial and make the headspace anaerobic by flushing with an inert gas (e.g., N₂ or Ar).

-

Initiate the reaction by injecting the purified MCR enzyme into the vial.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 60-65°C for enzymes from thermophiles).[2]

-

At specific time points, withdraw a sample from the headspace using a gas-tight syringe.

-

Inject the headspace sample into the GC-FID to quantify the amount of methane produced.

-

Calculate the enzyme activity based on the rate of methane formation.

Protocol 2: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its precursors.

Sample Preparation (Derivatization):

Due to the polarity and low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common derivatization method.

-

Lyophilize the sample to remove water.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period to allow for complete derivatization of the carboxyl and thiol groups.

GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.

-

Injection Mode: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program could be: initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 10 minutes.[3]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[3]

Visualizations

Logical Relationship of Coenzyme B Components

Caption: Components of Coenzyme B.

Experimental Workflow for MCR Activity Assay

Caption: MCR Activity Assay Workflow.

Signaling Pathway: Hypothetical Regulation of Coenzyme B Biosynthesis

While the direct signaling pathways regulating coenzyme B biosynthesis are not yet fully elucidated, a hypothetical model can be proposed based on the metabolic context.

Caption: Hypothetical CoB Biosynthesis Regulation.

Conclusion and Future Directions

The this compound moiety is the cornerstone of coenzyme B's function in methanogenesis. Its unique structure and biosynthesis are finely tuned to support the energy metabolism of methanogenic archaea. While significant progress has been made in understanding its role, several areas warrant further investigation. Future research should focus on:

-

Elucidating the complete enzymatic pathway for this compound biosynthesis, including the identification and characterization of all involved enzymes.

-

Determining the kinetic parameters for each biosynthetic enzyme to develop a comprehensive model of the pathway.

-

Investigating the regulatory mechanisms that control the expression of the biosynthetic genes and the activity of the enzymes.

-

Exploring the potential for inhibiting coenzyme B biosynthesis as a strategy to mitigate methane emissions from methanogens.

A deeper understanding of the role of this compound in coenzyme B will not only advance our fundamental knowledge of microbial metabolism but also open new avenues for biotechnological applications and environmental management.

References

7-Mercaptoheptanoic Acid for Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) represent a versatile and powerful platform for modifying and functionalizing surfaces at the molecular level.[1] Among the various molecules used to form SAMs, ω-functionalized alkanethiols are particularly prominent due to their ability to form well-ordered and stable monolayers on gold surfaces. 7-Mercaptoheptanoic acid (7-MHA), with its seven-carbon alkyl chain, a terminal thiol group for surface anchoring, and a terminal carboxylic acid group for further functionalization, has emerged as a crucial component in the fabrication of functional bio-interfaces.[2] This technical guide provides an in-depth overview of the formation, characterization, and application of 7-MHA SAMs, with a focus on their use in biosensors and drug development.

Properties of this compound

This compound is a bifunctional molecule with the chemical formula HS(CH₂)₆COOH. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 162.25 g/mol | [2][3] |

| CAS Number | 52000-32-5 | [2][3] |

| Boiling Point | 287.3°C at 760 mmHg | [3] |

| Density | 1.062 g/cm³ | [3] |

| pKa | 4.77 ± 0.10 (Predicted) | [3] |

Formation of 7-MHA Self-Assembled Monolayers

The formation of 7-MHA SAMs on a gold substrate is a spontaneous process driven by the strong affinity of the sulfur atom for gold.[2] This process typically involves the immersion of a clean gold substrate into a dilute solution of 7-MHA in a suitable solvent, most commonly ethanol. The thiol group chemisorbs onto the gold surface, leading to the formation of a stable gold-thiolate bond. Subsequently, the alkyl chains organize through van der Waals interactions to form a densely packed monolayer.

Experimental Protocol: Formation of 7-MHA SAMs on Gold

This protocol outlines the steps for the preparation of 7-MHA SAMs on a gold-coated silicon wafer.

Materials:

-

Gold-coated silicon wafers

-

This compound (7-MHA)

-

200-proof ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas

-

Glass beakers and petri dishes

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold-coated wafers in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with deionized water and then with ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Preparation of 7-MHA Solution:

-

Prepare a 1 mM solution of 7-MHA in ethanol. For example, dissolve 1.62 mg of 7-MHA in 10 mL of ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the 7-MHA solution in a clean glass container.

-

Incubate for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the solution with tweezers.

-

Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment.

-

Figure 1. Experimental workflow for the formation of 7-MHA SAMs on a gold substrate.

Characterization of 7-MHA SAMs

A variety of surface-sensitive techniques are employed to characterize the structure, composition, and properties of 7-MHA SAMs.

| Technique | Information Obtained | Typical Values/Observations for Alkanethiol SAMs |

| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity). | A lower contact angle for -COOH terminated SAMs like 7-MHA indicates a more hydrophilic surface. |

| Ellipsometry | Monolayer thickness. | Thickness is proportional to the alkyl chain length. For a C7 chain, the thickness is expected to be in the range of 1-2 nm. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. | Confirms the presence of sulfur, carbon, and oxygen. The S 2p peak at ~162 eV is characteristic of a gold-thiolate bond.[4] The C 1s and O 1s spectra provide information about the carboxylic acid group. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence and orientation of functional groups. | Characteristic peaks for C-H stretching (~2850-2920 cm⁻¹), and C=O stretching of the carboxylic acid group (~1700-1740 cm⁻¹).[5][6] |

| Atomic Force Microscopy (AFM) | Surface topography and morphology.[1] | Can reveal the presence of domains, defects, and the overall smoothness of the monolayer. |

| Electrochemical Methods (e.g., Cyclic Voltammetry) | Electron transfer properties and surface coverage. | The SAM acts as a barrier to electron transfer, which can be quantified. Reductive desorption can be used to determine the surface coverage density. |

Quantitative Data for 7-MHA and Related Alkanethiol SAMs

| Parameter | Molecule | Substrate | Value | Reference |

| Surface Coverage Density | 6-Mercaptohexanoic acid (MHA) | Gold Nanoparticles | 5.3 molecules/nm² | [7][8] |

| Mercaptopropionic acid (MPA) | Gold Nanoparticles | 6.3 molecules/nm² | [7][9] |

Applications in Biosensors and Drug Development

The terminal carboxylic acid group of 7-MHA SAMs provides a versatile handle for the covalent immobilization of biomolecules, making these surfaces ideal for the development of biosensors and drug delivery platforms.

Biomolecule Immobilization

The carboxylic acid groups can be activated, typically using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS-ester. This activated ester readily reacts with primary amine groups found in proteins and other biomolecules to form a stable amide bond.

Experimental Protocol: Protein Immobilization on 7-MHA SAMs

This protocol describes a general procedure for immobilizing a protein onto a 7-MHA functionalized surface.

Materials:

-

7-MHA functionalized gold substrate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (e.g., pH 7.4)

-

Protein to be immobilized (dissolved in PBS)

-

Ethanolamine or other quenching agent

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in MES buffer.

-

Immerse the 7-MHA functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the surface.

-

Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution. The concentration of the protein will depend on the specific application.

-

Incubate for 1-2 hours at room temperature or 4°C overnight.

-

-

Quenching of Unreacted Sites:

-

Remove the substrate from the protein solution.

-

Immerse the substrate in a solution of ethanolamine (e.g., 1 M, pH 8.5) for 10-15 minutes to deactivate any remaining NHS-esters.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with PBS to remove non-specifically bound protein.

-

Dry the substrate under a gentle stream of nitrogen.

-

Figure 2. Logical workflow for the immobilization of a protein onto a 7-MHA functionalized surface.

Logical Relationship for Biosensor Application

The functionalized surface can then be used in various biosensing platforms, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), to detect the binding of an analyte to the immobilized biomolecule.

Figure 3. Signaling pathway for a biosensor based on a 7-MHA SAM.

Conclusion

This compound is a versatile and valuable molecule for the creation of well-defined and functional self-assembled monolayers. The ability to form robust SAMs on gold surfaces, coupled with the reactivity of the terminal carboxylic acid group, makes 7-MHA an ideal choice for a wide range of applications in biosensing, drug delivery, and fundamental studies of biomolecular interactions at interfaces. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields to effectively utilize 7-MHA in their work. Further research focusing on the specific properties of 7-MHA SAMs under various environmental conditions will continue to expand their utility and impact.

References

- 1. fiveable.me [fiveable.me]

- 2. This compound | 52000-32-5 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nanoparticle Functionalization with Thiols for Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with thiol-containing molecules is a cornerstone of modern nanotechnology, enabling the creation of highly specialized and versatile nanomaterials for a wide array of applications, particularly in the fields of drug delivery, diagnostics, and biosensing. The unique affinity of the thiol group (-SH) for the surfaces of noble metal nanoparticles, such as gold, and the ability to covalently attach thiol-containing silanes to oxide-based nanoparticles, like silica, provide robust and reliable methods for tailoring their surface chemistry. This guide offers a comprehensive overview of the principles, experimental protocols, and characterization of thiol-functionalized nanoparticles, with a focus on gold and mesoporous silica nanoparticles, to empower researchers and drug development professionals in their endeavors.

Core Principles of Thiol-Nanoparticle Interactions

The efficacy of thiol functionalization hinges on the strong and stable bond formed between sulfur and the nanoparticle surface.

-

Gold-Thiol Chemistry: The interaction between thiols and gold surfaces is a well-established and widely utilized conjugation strategy. It involves the formation of a strong, semi-covalent bond between the sulfur atom of the thiol and gold atoms on the nanoparticle surface. This process, often referred to as chemisorption, leads to the formation of a self-assembled monolayer (SAM) of thiol-containing ligands, which imparts stability to the nanoparticles and provides a platform for further functionalization.

-

Silica-Thiol Chemistry: For oxide-based nanoparticles like silica, thiol functionalization is typically achieved through a process called silanization. This involves the use of organosilane molecules that possess a thiol group at one end and a hydrolyzable alkoxy group (e.g., methoxy or ethoxy) at the other. In the presence of water, the alkoxy groups hydrolyze to form silanol groups (-Si-OH), which then condense with the hydroxyl groups present on the silica surface, forming stable siloxane bonds (-Si-O-Si-). This process effectively grafts the thiol-containing molecule onto the nanoparticle surface.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and functionalization of nanoparticles. Below are step-by-step protocols for the functionalization of gold and silica nanoparticles with thiols.

Protocol 1: Functionalization of Gold Nanoparticles with mPEG-Thiol via Ligand Exchange

This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles with methoxy-poly(ethylene glycol)-thiol (mPEG-SH) through a ligand exchange reaction. This process replaces the weakly bound citrate ions with strongly bound thiol molecules, resulting in a stable, biocompatible nanoparticle formulation.

Materials:

-

Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

-

Methoxy-poly(ethylene glycol)-thiol (mPEG-SH)

-

Deionized (DI) water

-

Ethanol

-

Phosphate-buffered saline (PBS)

Equipment:

-

Centrifuge

-

Vortex mixer

-

Spectrophotometer (for UV-Vis analysis)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Preparation of mPEG-SH Solution: Prepare a stock solution of mPEG-SH at a concentration of 1 mg/mL in DI water.

-

Ligand Exchange Reaction:

-

To a solution of citrate-capped AuNPs, add the mPEG-SH solution. The molar ratio of mPEG-SH to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.

-

Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.

-

-

Purification of Functionalized AuNPs:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

-

Carefully remove the supernatant, which contains excess mPEG-SH and displaced citrate ions.

-

Resuspend the nanoparticle pellet in DI water.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.

-

-

Final Resuspension and Characterization:

-

After the final wash, resuspend the purified mPEG-SH functionalized AuNPs in a suitable buffer, such as PBS, for storage and further applications.

-

Characterize the functionalized nanoparticles using UV-Vis spectroscopy to confirm their stability (absence of aggregation) and DLS to determine their hydrodynamic diameter and zeta potential.

-

Protocol 2: Silanization of Mesoporous Silica Nanoparticles with (3-Mercaptopropyl)trimethoxysilane (MPTMS)

This protocol details the surface modification of mesoporous silica nanoparticles (MSNs) with MPTMS to introduce thiol groups onto their surface.

Materials:

-

Mesoporous silica nanoparticles (MSNs)

-

(3-Mercaptopropyl)trimethoxysilane (MPTMS)

-

Anhydrous toluene

-

Ethanol

-

Deionized (DI) water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Centrifuge

-

Vacuum oven

Procedure:

-

Activation of MSNs:

-

Disperse the MSNs in DI water and treat with an acid (e.g., HCl) to protonate the surface silanol groups.

-

Wash the activated MSNs with DI water and ethanol to remove the acid and then dry them in a vacuum oven at 80°C overnight.

-

-

Silanization Reaction:

-

In a round-bottom flask, disperse the dried, activated MSNs in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add MPTMS to the MSN suspension. A typical ratio is 1-2 mL of MPTMS per gram of MSNs.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it under reflux with vigorous stirring for 12-24 hours.

-

-

Purification of Thiol-Functionalized MSNs:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized MSNs by centrifugation.

-

Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted MPTMS and byproducts. Repeat the washing steps three times.

-

-

Drying and Characterization:

-

Dry the purified thiol-functionalized MSNs in a vacuum oven at 60°C overnight.

-

Characterize the functionalized nanoparticles using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of thiol and siloxane bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted MPTMS.

-

Quantitative Data Presentation

The following tables summarize key quantitative data related to the properties and performance of thiol-functionalized nanoparticles.

Table 1: Surface Ligand Density of Thiol-Functionalized Gold Nanoparticles

| Thiol Ligand | Nanoparticle Diameter (nm) | Ligand Density (molecules/nm²) | Reference |

| 11-Mercaptoundecanoic acid | 10 | 4.7 | [1] |

| 11-Mercaptoundecanoic acid | 30 | 4.5 | [1] |

| 11-Mercaptoundecanoic acid | 60 | 4.3 | [1] |

| Thioctic Acid | 13 | 3.5 | [1] |

| mPEG-SH (2 kDa) | 15 | 1.1 | [1] |

| mPEG-SH (5 kDa) | 15 | 0.5 | [1] |

Table 2: Stability of Thiol-Functionalized Gold Nanoparticles in Biological Media

| Nanoparticle Core | Thiol Ligand | Medium | Hydrodynamic Diameter (nm) - Initial | Hydrodynamic Diameter (nm) - 24h | Zeta Potential (mV) - Initial | Zeta Potential (mV) - 24h |

| AuNP (20 nm) | 11-Mercaptoundecanoic acid | PBS (pH 7.4) | 25.2 ± 1.5 | 26.1 ± 1.8 | -35.4 ± 2.1 | -34.8 ± 2.5 |

| AuNP (20 nm) | 11-Mercaptoundecanoic acid | DMEM + 10% FBS | 35.8 ± 2.1 | 45.3 ± 3.2 | -15.2 ± 1.8 | -12.5 ± 2.0 |

| AuNP (20 nm) | mPEG-SH (5 kDa) | PBS (pH 7.4) | 48.5 ± 2.5 | 49.1 ± 2.8 | -5.2 ± 0.8 | -5.5 ± 1.0 |

| AuNP (20 nm) | mPEG-SH (5 kDa) | DMEM + 10% FBS | 55.2 ± 3.1 | 58.7 ± 3.5 | -8.1 ± 1.2 | -7.9 ± 1.5 |

Table 3: Drug Loading and Release from Thiol-Functionalized Mesoporous Silica Nanoparticles

| Drug | Nanoparticle Formulation | Loading Capacity (%) | Encapsulation Efficiency (%) | Release at pH 5.5 (%, 24h) | Release at pH 7.4 (%, 24h) | Reference |

| Doxorubicin | Thiol-functionalized MSNs | 15.2 | 85.1 | 75 | 30 | [2] |

| Doxorubicin | Amine-functionalized MSNs | 25.8 | 95.2 | 65 | 25 | [2] |

| Ciprofloxacin | Thiol-functionalized MSNs | 12.5 | 78.3 | 80 | 35 | [3] |

| Paclitaxel | Thiol-functionalized MSNs | 8.9 | 65.7 | 60 | 20 | [4] |

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and logical relationships.

Caption: Workflow for the synthesis and thiol functionalization of gold nanoparticles.

Caption: Workflow for the synthesis and thiol functionalization of silica nanoparticles.

Caption: Pathway for drug delivery using thiol-functionalized nanoparticles.

Conclusion

The functionalization of nanoparticles with thiols represents a powerful and versatile strategy for the development of advanced nanomaterials. The robust chemistry of gold-thiol and silica-silane interactions allows for the precise control of surface properties, leading to enhanced stability, biocompatibility, and targeting capabilities. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and fabricate novel nanoparticle-based systems for a wide range of therapeutic and diagnostic applications. As our understanding of nano-bio interactions continues to grow, so too will the sophistication and efficacy of these thiol-functionalized nanomaterials in addressing critical challenges in medicine and beyond.

References

- 1. Ciprofloxacin loaded mesoporous silica nanoparticles with sustained bactericidal activity [isnac.ir]

- 2. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. synthesis-and-evaluation-of-paclitaxel-loaded-gold-nanoparticles-for-tumor-targeted-drug-delivery - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

7-Mercaptoheptanoic acid SAM formation on gold protocol

[6] Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - MDPI (2022-03-17) 2.3. Deposition of the Self-Assembled Monolayer (SAM) on the ICE. Removing the SAM on the Surface of ICE. Re-Depositing the SAM on the ICE. Before developing the SAM on the ICE surface, the bare ICE was cleaned with 0.5 M NaBH4 solution in 1:1 H2O/Ethanol and dried under nitrogen flow to discard impurities on the ICE surface. Subsequently, the bare ICE was dipped in 100 mM MHA solution for 2 h at room temperature (RT; 25 °C) to create the SAM on the Au surface of ICE (ICE/SAM) through the bonding between gold (Au) of ICE and sulfur (S) at the head group of the SAM, as shown in Figure 1. ... (2022-03-17) To re-use the ICE, the ICE/SAM was immersed in 0.5 M NaBH4 solution for 10 min at RT to remove the SAM on the ICE surface (re-ICE) and return the ICE to its original state. To approve the re-use of ICE, the SAM was again deposited on the re-ICE (re-ICE/SAM) by dipping the re-ICE in a 100 mM MHA solution for 2 h at room temperature (25 °C), and then it was washed with extra pure ethanol and DI H2O. This procedure is similar to the deposition of the SAM

Application Notes and Protocols for Gold Nanoparticle Functionalization with 7-Mercaptoheptanoic Acid (7-MHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4] Their utility is significantly enhanced through surface functionalization, which allows for the attachment of various molecules to improve stability, biocompatibility, and targeting.[1][2] This document provides a detailed, step-by-step protocol for the functionalization of gold nanoparticles with 7-mercaptoheptanoic acid (7-MHA), a process that imparts a carboxylated surface for further conjugation and enhances nanoparticle stability. The strong affinity of the thiol group (-SH) on 7-MHA for the gold surface facilitates a stable covalent bond through a ligand exchange reaction.[5]

Experimental Protocols

This section outlines the necessary protocols for the synthesis of gold nanoparticles, their functionalization with 7-MHA, and subsequent purification.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Sodium citrate (1% w/v)

-

Ultrapure water

-

Glassware (thoroughly cleaned)

Procedure:

-

In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.

-

Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature.

-

The synthesized AuNPs can be stored at 4°C for several months.

Protocol 2: Functionalization of Gold Nanoparticles with 7-MHA via Ligand Exchange

This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with 7-MHA.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound (7-MHA)

-

Ethanol

-

Ultrapure water

Procedure:

-

Prepare a 10 mM stock solution of 7-MHA in ethanol.

-

To 10 mL of the citrate-stabilized AuNP solution, add the 7-MHA stock solution to achieve a final concentration that provides a significant molar excess of 7-MHA to the surface gold atoms. A typical starting point is a final 7-MHA concentration of 1 mM.

-

Incubate the mixture at room temperature with gentle stirring for 24 hours to allow for the ligand exchange reaction to proceed to completion.

Protocol 3: Purification of 7-MHA Functionalized Gold Nanoparticles

This protocol describes the removal of excess 7-MHA and displaced citrate ions from the functionalized AuNP solution.

Materials:

-

7-MHA functionalized AuNP solution (from Protocol 2)

-

Ultrapure water

Procedure:

-

Transfer the 7-MHA functionalized AuNP solution to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the nanoparticles. The appropriate speed will depend on the nanoparticle size (see Table 2 for general guidelines). For ~20 nm AuNPs, a speed of approximately 10,000 x g for 30 minutes is a good starting point.[6]

-

Carefully remove the supernatant, which contains excess 7-MHA and displaced citrate.

-

Resuspend the nanoparticle pellet in 10 mL of ultrapure water by gentle vortexing or sonication.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

-

After the final wash, resuspend the purified 7-MHA functionalized AuNPs in the desired volume of ultrapure water for storage at 4°C.

Data Presentation

The following tables summarize key quantitative data for the synthesis, functionalization, and characterization of 7-MHA functionalized gold nanoparticles.

Table 1: Reagent Concentrations for AuNP Synthesis and Functionalization

| Parameter | Value |

| HAuCl₄ Concentration | 1 mM |

| Sodium Citrate Concentration | 1% (w/v) |

| 7-MHA Stock Solution | 10 mM in Ethanol |

| Final 7-MHA Concentration (Typical) | 1 mM |

Table 2: Recommended Centrifugation Speeds for Gold Nanoparticle Purification

| Nanoparticle Size (nm) | Recommended Centrifuge Speed (rpm) |

| 7 | 20,000 |

| 10 | 15,000 |

| 15 | 12,000 |

| 20 | 10,000 |

| 30 | 6,000 |

| 40 | 5,000 |

| 50 | 4,000 |

| Note: These are recommended starting speeds and may require optimization based on the specific centrifuge and rotor used.[6] |

Table 3: Expected Characterization Results

| Characterization Technique | Pre-functionalization (Citrate-AuNPs) | Post-functionalization (7-MHA-AuNPs) |

| UV-Vis Spectroscopy (LSPR Peak) | ~520 nm | Red-shift of 2-5 nm |

| Dynamic Light Scattering (DLS) | ~20 nm (core size) | Increase in hydrodynamic diameter |

| Zeta Potential | Highly negative (~ -30 mV to -50 mV) | Less negative (~ -20 mV to -40 mV) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, functionalization, and purification of 7-MHA coated gold nanoparticles.

Potential Signaling Pathway Modulation

Gold nanoparticles have been shown to modulate various cellular signaling pathways. For instance, in MCF-7 breast cancer cells, gold nanorods have been demonstrated to strongly affect the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[7] While the specific effects of 7-MHA functionalization on this pathway require further investigation, the general mechanism provides a valuable framework for hypothesis-driven research in drug development.

Caption: Potential modulation of the PI3K/Akt signaling pathway by 7-MHA functionalized gold nanoparticles.

References

- 1. Zeta-potential data reliability of gold nanoparticle biomolecular conjugates and its application in sensitive quantification of surface absorbed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monodisperse Gold Nanoparticles: A Review on Synthesis and Their Application in Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for EDC/NHS Chemistry with 7-Mercaptoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to functionalize surfaces modified with 7-Mercaptoheptanoic acid (7-MHA). This method is widely employed for the covalent immobilization of proteins, peptides, antibodies, and other amine-containing biomolecules for applications in biosensors, drug delivery, and various bioassays.

Introduction

The functionalization of surfaces with biomolecules is a critical step in the development of a wide range of biomedical devices and research tools. A common and effective strategy involves the formation of a self-assembled monolayer (SAM) of 7-MHA on a gold substrate. The thiol group of 7-MHA forms a stable bond with the gold surface, presenting a terminal carboxylic acid group. This carboxylic acid can then be activated using EDC and NHS to form a semi-stable NHS ester, which readily reacts with primary amines on a target biomolecule to form a stable amide bond. This two-step process allows for controlled and efficient covalent immobilization of biomolecules.

The use of NHS in conjunction with EDC is highly recommended as it converts the highly reactive and unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, thereby increasing the coupling efficiency and allowing for a two-step reaction protocol.[1] This two-step approach is particularly advantageous when working with biomolecules that also contain carboxyl groups, as it prevents unwanted cross-linking of the biomolecule.[2]

Data Presentation

The following tables summarize key quantitative parameters for the successful application of EDC/NHS chemistry with 7-MHA SAMs. Please note that these values often require optimization for specific applications.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | MES buffer is commonly used as it lacks amines and carboxyls.[3] |

| Coupling pH | 7.2 - 8.5 | Phosphate buffered saline (PBS) is a suitable buffer for this step.[3] |

| Activation Time | 15 - 60 minutes | The NHS ester is susceptible to hydrolysis, so this step should not be overly extended. |

| Coupling Time | 1 - 4 hours (or overnight at 4°C) | Longer incubation times can increase coupling efficiency. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to stabilize the activated NHS ester. |

Table 2: Typical Reagent Concentrations for Surface Activation

| Reagent | Concentration Range | Molar Ratio (relative to surface carboxyl groups) |

| EDC | 2 - 200 mM | Optimization is critical; higher concentrations do not always lead to better results. |

| NHS/Sulfo-NHS | 5 - 50 mM | A slight molar excess of NHS to EDC is often beneficial. |

Table 3: Surface Characterization Data (Illustrative Examples)

| Technique | Analyte/Stage | Expected Outcome/Observation |

| FTIR Spectroscopy | 7-MHA SAM | Characteristic C=O stretch of carboxylic acid (~1710-1740 cm⁻¹) |

| After EDC/NHS Activation | Appearance of new peaks for the NHS ester (e.g., ~1740 cm⁻¹, ~1780 cm⁻¹, ~1815 cm⁻¹) and disappearance/reduction of the carboxylic acid peak. | |

| After Biomolecule Coupling | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. | |

| X-ray Photoelectron Spectroscopy (XPS) | 7-MHA SAM | Presence of C 1s, O 1s, and S 2p peaks. |

| After Biomolecule Coupling | Increase in the N 1s signal, confirming the presence of the amine-containing biomolecule. |

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the preparation of a carboxyl-terminated surface using 7-MHA.

Materials:

-

Gold-coated substrate (e.g., glass slide, sensor chip)

-

This compound (7-MHA)

-

Ethanol (absolute)

-

Deionized (DI) water

-

Nitrogen gas source

Procedure:

-

Clean the gold substrate by rinsing with ethanol and DI water, then dry under a stream of nitrogen.

-

Prepare a 1-10 mM solution of 7-MHA in absolute ethanol.

-

Immerse the cleaned gold substrate in the 7-MHA solution.

-

Incubate for 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

-

Dry the substrate under a stream of nitrogen.

-

The substrate with the 7-MHA SAM is now ready for EDC/NHS activation.

Protocol 2: Two-Step EDC/NHS Coupling of an Amine-Containing Biomolecule to a 7-MHA SAM

This protocol details the activation of the carboxyl groups on the 7-MHA SAM and the subsequent covalent attachment of a biomolecule.

Materials:

-

7-MHA functionalized gold substrate

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0

-

Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

-

Amine-containing biomolecule (e.g., protein, antibody, peptide)

-

Quenching Solution (optional): 1 M Ethanolamine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

Step 1: Activation of the Carboxyl Groups

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A typical starting concentration is 200 mM EDC and 50 mM NHS.

-

Immerse the 7-MHA functionalized substrate in the EDC/NHS solution.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Remove the substrate and rinse with Activation Buffer, followed by Coupling Buffer.

Step 2: Coupling of the Amine-Containing Biomolecule

-

Dissolve the amine-containing biomolecule in the Coupling Buffer at the desired concentration.

-

Immediately immerse the activated substrate in the biomolecule solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

(Optional) Quench the reaction by immersing the substrate in the Quenching Solution for 10-15 minutes to block any unreacted NHS-ester sites.

-

Wash the substrate thoroughly with Washing Buffer to remove non-covalently bound biomolecules.

-

Rinse with Coupling Buffer or DI water and dry under a stream of nitrogen.

-

The surface is now functionalized with the biomolecule and ready for use.

Visualizations

References

Application Note: FTIR Analysis of 7-Mercaptoheptanoic Acid Self-Assembled Monolayers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a cornerstone of nanotechnology and surface science, providing a versatile platform for tailoring surface properties. 7-Mercaptoheptanoic acid (7-MHA) is a particularly interesting molecule for forming SAMs due to its terminal carboxylic acid group, which can be utilized for the covalent immobilization of biomolecules, making it highly relevant for biosensor development and drug delivery systems. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for characterizing the formation, structure, and chemical properties of these monolayers.[1] This application note provides a detailed protocol for the preparation and FTIR analysis of 7-MHA SAMs on gold surfaces.

Principles of FTIR for SAM Analysis

FTIR spectroscopy probes the vibrational modes of molecules.[1] When applied to SAMs, specific infrared absorption bands can confirm the presence of the molecule on the surface, provide information about the chemical state of the head and tail groups, and give insights into the packing density and orientation of the alkyl chains. For thin films on reflective substrates like gold, Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique.[2] Alternatively, Attenuated Total Reflection (ATR)-FTIR can also be employed for the analysis of SAMs.[1]

Experimental Protocols

Materials and Reagents

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (7-MHA)

-

Absolute Ethanol (200 proof)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glassware (scintillation vials or beakers)

-

Tweezers

Protocol 1: Preparation of this compound (7-MHA) SAMs on Gold

A clean environment is crucial for the formation of high-quality SAMs to prevent contamination.

-

Gold Substrate Cleaning:

-

Thoroughly rinse the gold-coated substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

For more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and highly corrosive.

-

-

Preparation of 7-MHA Solution:

-

Prepare a 1 mM solution of 7-MHA in absolute ethanol. For example, dissolve 1.62 mg of 7-MHA in 10 mL of absolute ethanol.

-

For carboxyl-terminated thiols, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.

-

Sonicate the solution for 5-10 minutes to ensure the 7-MHA is fully dissolved.

-

-

Self-Assembly Process:

-

Immerse the clean, dry gold substrates into the 1 mM 7-MHA solution using clean tweezers.

-

To minimize oxidation, it is recommended to reduce the headspace in the container and backfill with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrates from the thiol solution with tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen, until analysis.

-

Protocol 2: FTIR Analysis of 7-MHA SAMs

This protocol describes the general procedure for acquiring FTIR spectra of the prepared SAMs using an IRRAS setup.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a reflection accessory (for IRRAS) and a sensitive detector, such as a mercury cadmium telluride (MCT) detector.

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum using a clean, bare gold substrate from the same batch as the one used for SAM formation. This is crucial for correcting for the absorbance of the gold and any atmospheric components.

-

-

Sample Spectrum Acquisition:

-

Mount the 7-MHA SAM-coated substrate in the sample holder at the same position and orientation as the background reference.

-

Collect the sample spectrum. For high sensitivity, a high number of scans (e.g., 512 or 1024) is recommended, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units (-log(R/R₀), where R is the sample reflectance and R₀ is the background reflectance).

-

Perform baseline correction and other spectral processing as needed.

-

Data Presentation

The following table summarizes the characteristic infrared absorption peaks for carboxylic acid-terminated alkanethiol SAMs on gold, which are applicable to 7-MHA. The exact peak positions may vary slightly depending on the specific experimental conditions, such as the packing density and hydration of the monolayer.

| Peak Position (cm⁻¹) | Vibrational Assignment | Description |

| ~2925 | νₐ(CH₂) | Asymmetric stretching of methylene groups in the alkyl chain. The position of this peak is sensitive to the conformational order of the alkyl chains. A lower wavenumber indicates a more ordered monolayer. |

| ~2855 | νₛ(CH₂) | Symmetric stretching of methylene groups in the alkyl chain. Similar to the asymmetric stretch, its position is indicative of the monolayer's order. |

| ~1710 - 1740 | ν(C=O) of COOH (Hydrogen-bonded) | Stretching vibration of the carbonyl group in the carboxylic acid headgroup, participating in hydrogen bonding with neighboring molecules. |

| ~1465 | δ(CH₂) | Scissoring deformation of the methylene groups. |

| ~1410 | ν(C-O) + δ(O-H) in-plane | Coupled vibration of the C-O stretching and O-H in-plane bending of the carboxylic acid group. |

| ~1200 - 1350 | CH₂ wagging and twisting modes | Complex vibrational modes of the alkyl chain. |

| ~940 | γ(O-H) out-of-plane | Out-of-plane bending of the hydroxyl group in the dimerized carboxylic acid. |

Visualizations

Experimental Workflow for FTIR Analysis of 7-MHA SAMs

Caption: Experimental workflow for the preparation and FTIR analysis of 7-MHA SAMs.

Logical Relationships in 7-MHA SAM Formation and Characterization